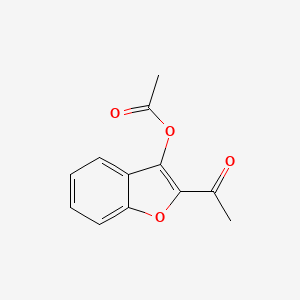

2-Acetyl-1-benzofuran-3-yl acetate

Description

Structure

3D Structure

Properties

CAS No. |

61153-34-2 |

|---|---|

Molecular Formula |

C12H10O4 |

Molecular Weight |

218.20 g/mol |

IUPAC Name |

(2-acetyl-1-benzofuran-3-yl) acetate |

InChI |

InChI=1S/C12H10O4/c1-7(13)11-12(15-8(2)14)9-5-3-4-6-10(9)16-11/h3-6H,1-2H3 |

InChI Key |

YFZSGZXUZYGURJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2O1)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Acetyl 1 Benzofuran 3 Yl Acetate and Analogous Benzofuran Scaffolds

Strategies for the Construction of the Benzofuran (B130515) Nucleus in the Context of Acetylation

The formation of the benzofuran scaffold, a critical step in the synthesis of the target molecule, can be achieved through several effective methods, including classical cyclocondensation reactions and modern metal-catalyzed ring closures.

Cyclocondensation Approaches for 2-Acetylbenzofuran (B162037) Precursors

Cyclocondensation reactions represent a foundational approach to assembling the benzofuran ring system. A common strategy involves the reaction of a phenol (B47542) derivative with an α-haloketone. For instance, the synthesis of 2-acetylbenzofuran, a direct precursor to the target compound, can be accomplished by reacting salicylaldehyde (B1680747) with chloroacetone (B47974). researchgate.net

A more general approach is the Williamson ether synthesis followed by intramolecular cyclization. In this method, a substituted phenol reacts with chloroacetone in the presence of a base to form a 1-aryloxypropan-2-one intermediate. This intermediate then undergoes acid- or base-catalyzed cyclization to yield the 2-acetylbenzofuran derivative. rsc.org Another variation involves the reaction of 2-hydroxy-benzonitrile with 1-chloroacetone under basic conditions to produce 1-(3-aminobenzofuran-2-yl)ethan-1-one, a functionalized 2-acetylbenzofuran. researchgate.net These methods are valued for their use of readily available starting materials.

Table 1: Cyclocondensation Reactions for Benzofuran Precursors

| Starting Materials | Reagents & Conditions | Product | Reference |

|---|---|---|---|

| Substituted phenols, Chloroacetone | Base (e.g., K₂CO₃), Acetone (B3395972) (reflux) | 1-Aryloxypropan-2-ones | rsc.org |

| 1-Aryloxypropan-2-ones | Catalyst (e.g., Montmorillonite K-10), DMFDMA, MW irradiation | 2-Acetylbenzofurans | rsc.org |

| Salicylaldehyde, Chloroacetone | Not specified | 2-Acetylbenzofuran | researchgate.net |

Palladium- and Platinum-Catalyzed Ring Closures

Modern synthetic chemistry heavily relies on transition-metal catalysis for the efficient construction of heterocyclic scaffolds. Palladium and platinum catalysts are particularly effective for synthesizing benzofurans.

Palladium-catalyzed reactions offer a versatile toolkit for benzofuran synthesis. nih.gov The Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, is a widely used method to create 2,3-disubstituted benzofurans. rsc.orgnih.gov Another powerful strategy is the tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids, which provides a direct route to 2-aroyl benzofurans. rsc.org Furthermore, palladium(II)-catalyzed oxidative cyclization, often referred to as a Wacker-type reaction, can convert suitable olefinic precursors into the benzofuran ring system. rsc.org For example, Luo and colleagues developed a method using palladium acetate (B1210297) to catalyze the reaction between 2-(2-formylphenoxy)acetonitriles and aryl boronic acids to form benzoyl-substituted benzofurans. nih.gov

While less common than palladium, platinum has also been employed in benzofuran synthesis. One notable example is the platinum-electrode-induced cyclization of 2-alkynylphenols with various diselenides, which proceeds through a seleniranium intermediate to furnish substituted benzofurans in high yields. nih.gov

Table 2: Palladium- and Platinum-Catalyzed Benzofuran Synthesis

| Catalytic System | Substrates | Product Type | Reference |

|---|---|---|---|

| Pd(PPh₃)₂Cl₂, CuI | o-Iodophenols, Terminal alkynes | 2,3-Disubstituted benzofurans | rsc.orgnih.gov |

| Pd(OAc)₂, bpy | 2-(2-Formylphenoxy)acetonitriles, Aryl boronic acids | Benzoyl-substituted benzofurans | nih.gov |

| PdCl₂/CuCl/O₂ | Olefinic precursors (e.g., o-allylphenols) | Benzofurans | rsc.org |

Gold(III)-Catalyzed Tandem Reactions

Gold catalysis has emerged as a powerful tool for constructing complex molecules through tandem reactions. A highly regioselective protocol for the synthesis of 3-carbonylated benzofuran derivatives has been developed using a gold(III) catalyst. acs.orgnih.govacs.org This method involves a tandem condensation, rearrangement, and cyclization reaction of O-arylhydroxylamines with 1,3-dicarbonyl compounds like acetylacetone. acs.orgresearchgate.net The reaction proceeds with a low catalyst loading (3 mol %) and provides excellent selectivity for the 3-carbonylated product. acs.org The proposed mechanism suggests that the gold(III) catalyst first facilitates the condensation of the two reactants to form an oxime intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement and subsequent cyclization to yield the benzofuran core. acs.orgresearchgate.net

Functionalization Reactions Leading to Acetyl and Acetate Groups on Benzofuran Derivatives

Once the benzofuran nucleus is formed, the introduction of the acetyl group at the C-2 position and the acetate group at the C-3 position is required to complete the synthesis of 2-Acetyl-1-benzofuran-3-yl acetate.

Introduction of Acetyl Moieties at C-2 Position

The acetyl group at the C-2 position is a common feature in many naturally occurring and synthetic benzofurans. rsc.org As discussed previously, several cyclocondensation methods directly install this group by using reactants like chloroacetone. researchgate.netrsc.org

An alternative route involves the intramolecular cyclization of precursors that already contain the necessary atoms for the acetyl group. For example, the cyclization of 3-aryloxy-4-dimethylamino-3-buten-2-ones, which are synthesized from 1-aryloxypropan-2-ones, directly yields 2-acetylbenzofurans. rsc.org This highlights a strategy where the acetyl functionality is carried through the synthesis from an early stage.

Esterification for Acetate Group Formation at C-3 Position

The final step in the synthesis is the formation of the acetate ester at the C-3 position. This requires a 3-hydroxybenzofuran intermediate. These intermediates can exist in tautomeric equilibrium with the more stable benzofuran-3(2H)-one form. organic-chemistry.org The synthesis of these benzofuran-3(2H)-one scaffolds can be achieved through various methods, including rhodium-catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids. organic-chemistry.org

Once the 3-hydroxybenzofuran or its keto tautomer is obtained, standard esterification procedures can be applied to form the C-3 acetate. This is typically achieved by reacting the intermediate with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Modern peptide coupling reagents such as TBTU, TATU, or COMU have also been shown to be effective for the esterification of alcohols and phenols and could be applied in this context. organic-chemistry.org

Table 3: General Esterification Methods

| Reagent(s) | Substrates | Conditions | Reference |

|---|---|---|---|

| Acetic Anhydride or Acetyl Chloride | Alcohols/Phenols | Base (e.g., Pyridine) | General Knowledge |

| TBTU, TATU, or COMU | Carboxylic acid, Alcohol/Phenol | Organic base | organic-chemistry.org |

Green Chemistry Approaches and Scalable Synthesis of Key Intermediates

The development of sustainable synthetic methods is paramount for reducing the environmental impact of chemical manufacturing. This section explores microwave-assisted techniques, solvent-free methods, and strategies for the large-scale preparation of 2-acetylbenzofuran, a crucial precursor for the title compound and its analogs.

Microwave Irradiation Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. While a specific microwave-assisted synthesis for this compound is not documented, the application of this technology to the synthesis of analogous benzofuran scaffolds highlights its potential.

For instance, the Perkin rearrangement of 3-bromocoumarins to yield benzofuran-2-carboxylic acids has been expedited using microwave irradiation. nih.gov In a notable example, the reaction of 3-bromo-4-methyl-6,7-dimethoxycoumarin (B3039307) with sodium hydroxide (B78521) in ethanol (B145695) under microwave irradiation at 300W for just 5 minutes at 79°C resulted in a near-quantitative yield of 99% for the corresponding 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid. nih.gov This represents a dramatic improvement over the conventional method, which requires approximately 3 hours. nih.gov

Furthermore, microwave irradiation has been successfully employed in the synthesis of chalcones derived from 2-acetylbenzofuran. The reaction of 2-acetylbenzofuran with various substituted aldehydes under solvent-free microwave irradiation efficiently affords the corresponding chalcones. researchgate.net These chalcones can then be further reacted under microwave conditions with reagents like guanidine (B92328) hydrochloride to produce aminopyrimidines bearing a benzofuran moiety. researchgate.net

The following table summarizes the optimized conditions for a microwave-assisted Perkin rearrangement, demonstrating the efficiency of this technique.

| Power (W) | Time (min) | Temperature (°C) | Yield (%) |

| 250 | 5 | - | Incomplete |

| 300 | 5 | 79 | 99 |

| 400 | 5 | 79 | 99 |

| 500 | 5 | - | Slight Decrease |

Table 1: Optimization of Microwave-Assisted Perkin Rearrangement of 3-bromo-4-methyl-6,7-dimethoxycoumarin. nih.gov

These examples strongly suggest that a microwave-assisted approach could be developed for the synthesis of 2-acetylbenzofuran and its subsequent derivatives, offering significant advantages in terms of reaction time and energy consumption.

Solvent-Free Methods

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it reduces waste, toxicity, and environmental pollution. Solvent-free reaction conditions, often coupled with microwave irradiation, have been shown to be effective for the synthesis of benzofuran derivatives.

A key example is the solvent-free synthesis of chalcones from 2-acetylbenzofuran. This reaction proceeds by treating 2-acetylbenzofuran with substituted aldehydes under microwave irradiation without the need for a solvent. researchgate.net This method is not only environmentally friendly but also simplifies the work-up procedure.

While a direct solvent-free synthesis of 2-acetylbenzofuran from salicylaldehyde and chloroacetone has not been explicitly detailed in the reviewed literature, the principle of performing condensation reactions under solvent-free conditions is well-established. It is plausible that such a method could be developed, potentially using a solid support or a grinding technique to facilitate the reaction.

Large-Scale Preparations of 2-Acetylbenzofuran

The ability to produce key intermediates on a large scale is crucial for the practical application of any synthetic route in industrial settings. 2-Acetylbenzofuran is a fundamental building block for a wide array of more complex benzofuran-containing molecules.

A conventional and reproducible method for the synthesis of 2-acetylbenzofuran involves the reaction of salicylaldehyde with chloroacetone. In a typical laboratory-scale procedure, a mixture of salicylaldehyde (0.1 mole), chloroacetone (0.1 mole), and anhydrous potassium carbonate (30 g) is refluxed in dry acetone (150 mL) for 13 hours. researchgate.net After cooling, filtration, and removal of the solvent under reduced pressure, 2-acetylbenzofuran is obtained as a dark yellow solid, which can be further purified by recrystallization from petroleum ether. researchgate.net

While this method is effective on a laboratory scale, scaling it up for industrial production would require careful consideration of factors such as heat transfer, reaction vessel size, and cost-effectiveness of the solvent and reagents. The long reaction time of 13 hours could also be a bottleneck in a large-scale process.

The development of a scalable, efficient, and green synthesis of 2-acetylbenzofuran remains an important area of research. Future work could focus on optimizing the conventional method for larger scales or developing a continuous flow process, which can offer better control over reaction parameters and improved safety for large-scale production.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for elucidating the precise hydrogen and carbon framework of 2-Acetyl-1-benzofuran-3-yl acetate (B1210297).

¹H NMR: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms within the molecule. For 2-Acetyl-1-benzofuran-3-yl acetate, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzofuran (B130515) core and the methyl protons of the acetyl and acetate moieties. The aromatic protons typically resonate as a multiplet in the downfield region, a hallmark of the benzofuran scaffold. The methyl protons of the acetate (OCOCH₃) and acetyl (COCH₃) groups each present as a sharp singlet, with their specific chemical shifts reflecting their unique electronic surroundings. researchgate.netchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| ~2.4 | s, 3H, OCOCH₃ | ~21 | OCOCH₃ |

| ~2.6 | s, 3H, COCH₃ | ~29 | COCH₃ |

| ~7.3-7.8 | m, 4H, Ar-H | ~112-128 | Ar-C |

| ~119 | C3 | ||

| ~149 | C2 | ||

| ~155 | C7a | ||

| ~168 | OC =O | ||

| ~190 | C =O |

Note: s = singlet, m = multiplet. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is pivotal for identifying the characteristic functional groups within this compound.

FT-IR Spectroscopy: The FT-IR spectrum is distinguished by prominent absorption bands that signify the vibrational modes of the molecule's functional groups. A strong band for the ester carbonyl (C=O) stretching is typically observed around 1777-1789 cm⁻¹. chem-soc.si Another intense absorption corresponding to the acetyl carbonyl (C=O) stretch appears near 1684-1692 cm⁻¹. mdpi.com The spectrum further exhibits characteristic bands for aromatic C-H stretching and C-O stretching vibrations. mdpi.commdpi.com

FT-Raman Spectroscopy: Complementing FT-IR, the FT-Raman spectrum offers additional vibrational information. It is particularly sensitive to symmetric vibrations and non-polar bonds. For this compound, the C=C stretching of the aromatic ring and the symmetric C=O stretching vibrations are expected to be prominent. researchgate.net

Table 2: Key Vibrational Frequencies

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3070 |

| Ester C=O Stretch | ~1780 |

| Acetyl C=O Stretch | ~1690 |

| Aromatic C=C Stretch | ~1560 |

Mass Spectrometry (MS, ESI-MS, EI-MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition, and for deducing structural information from fragmentation patterns. researchgate.net

ESI-MS: Electrospray ionization is a soft ionization method that typically produces the protonated molecule, [M+H]⁺. mdpi.com This allows for the direct confirmation of the molecular weight of this compound.

EI-MS: Electron ionization is a higher-energy technique that induces characteristic fragmentation of the molecule. nih.gov The mass spectrum will show a molecular ion peak (M⁺) confirming the molecular weight, along with a series of fragment ions. The fragmentation pattern for 2-aroylbenzofuran derivatives often involves the loss of the aroyl group and subsequent eliminations of CO and CO₂. researchgate.net For this compound, key fragmentation pathways would likely include the loss of the acetyl radical and a neutral ketene (B1206846) molecule from the acetate group.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound displays absorption bands in the UV region, which are assigned to π → π* and n → π* electronic transitions. researchgate.net The conjugated benzofuran system gives rise to strong π → π* transitions, while the carbonyl groups are responsible for the weaker n → π* transitions. researchgate.net The solvent environment can influence the position and intensity of these absorption maxima.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides unparalleled detail about the three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. It also illuminates the network of intermolecular forces that dictate the crystal packing. researchgate.netresearchgate.net

The crystal structure of related benzofuran derivatives often reveals the presence of intramolecular hydrogen bonds, such as C-H···O interactions. osti.govustc.edu.cn In this compound, such an interaction could exist between a methyl C-H group and a nearby oxygen atom, contributing to the molecule's conformational stability. osti.gov

The arrangement of molecules in the crystal is governed by a combination of weak intermolecular forces.

C-H···O and C-H···π Interactions: These hydrogen bonds are common in the crystal packing of benzofuran derivatives, linking molecules into larger assemblies. researchgate.net

π-π Stacking: The planar aromatic benzofuran rings can engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion, contributing significantly to the crystal's stability. researchgate.netresearchgate.net

Theoretical and Computational Investigations of 2 Acetyl 1 Benzofuran 3 Yl Acetate and Benzofuran Analogs

Quantum Chemical Calculations (DFT, HF methods with various basis sets)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are powerful tools for investigating the electronic structure and properties of molecules like 2-Acetyl-1-benzofuran-3-yl acetate (B1210297). researchgate.net These methods, when used with various basis sets, allow for the prediction of molecular geometries, orbital energies, and other key chemical parameters. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-Acetyl-1-benzofuran-3-yl acetate, conformational analysis would focus on the rotational freedom around the C-C and C-O single bonds of the acetyl and acetate substituents.

While specific experimental data for the title compound is scarce, studies on related benzofuran (B130515) derivatives provide valuable insights. For instance, the benzofuran ring system is generally planar. researchgate.net The orientation of the acetyl and acetate groups relative to this plane is determined by a balance of steric and electronic effects. In analogous structures, such as 2-acetylbenzofuran (B162037), the acetyl group tends to be nearly coplanar with the benzofuran ring to maximize conjugation. nih.gov However, steric hindrance between the substituents at the 2 and 3 positions could lead to some out-of-plane twisting. Computational studies on substituted benzofurans have shown that different conformers can exist with relatively small energy differences. researchgate.net

A theoretical conformational analysis of this compound would likely involve rotating the acetyl and acetate groups and calculating the energy of each conformation to identify the most stable isomers.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A smaller energy gap suggests higher reactivity and lower stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system, while the LUMO is likely to be centered on the electron-withdrawing acetyl group. The presence of both electron-donating (the furan (B31954) oxygen and the acetate group) and electron-withdrawing (acetyl group) substituents influences the energies of these orbitals.

Computational studies on various benzofuran derivatives have shown that the HOMO-LUMO gap can be tuned by altering the substituents. beilstein-journals.org For instance, the introduction of electron-withdrawing groups generally lowers the LUMO energy, while electron-donating groups tend to raise the HOMO energy, both of which can lead to a smaller energy gap.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Benzofuran and a Representative Analog (Calculated using DFT/B3LYP/6-31G(d))

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Benzofuran | -6.12 | -0.89 | 5.23 |

| 2-Acetyl-5-methylfuran | -6.54 | -1.98 | 4.56 researchgate.net |

Note: The data for 2-Acetyl-5-methylfuran is provided as a representative analog to illustrate the effect of an acetyl group on the electronic properties of a furan-containing ring system. The actual values for this compound would require specific calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dewikipedia.org It allows for the investigation of charge transfer and delocalization effects within the molecule. researchgate.net

For this compound, NBO analysis would reveal the nature of the bonds within the benzofuran core and the substituents. It would quantify the delocalization of electron density from the lone pairs of the oxygen atoms (in the furan ring and the acetate group) into the antibonding orbitals of adjacent atoms. This analysis can provide insights into the stability of the molecule and the strength of various electronic interactions. The interactions between donor (filled) and acceptor (unfilled) orbitals are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. researchgate.net

Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O1) of furan | π(C2=C3) | High |

| LP(O) of acetate | σ(C3-O) | Moderate |

| π(C7=C8) of benzene (B151609) ring | π*(C=O) of acetyl | Moderate |

Note: This table is hypothetical and illustrates the types of interactions that would be analyzed. Actual E(2) values would be obtained from specific NBO calculations.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its hyperpolarizability (β). Molecules with large hyperpolarizability values often possess a significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system.

Benzofuran derivatives have been investigated for their NLO properties. physchemres.org The presence of both electron-donating and electron-withdrawing groups in this compound suggests that it could exhibit NLO behavior. The benzofuran ring acts as a π-bridge facilitating charge transfer. DFT calculations can be employed to compute the first-order hyperpolarizability (β) of the molecule.

Table 3: Calculated First-Order Hyperpolarizability (β) for Benzene and a Representative NLO Molecule

| Molecule | First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) |

| Benzene | 0 |

| meta-Nitroaniline | 1.69 nih.gov |

Note: This table provides reference values. The NLO properties of this compound would need to be specifically calculated.

Mulliken Charge Distribution Analysis

Mulliken population analysis is a method for assigning partial atomic charges to the atoms in a molecule based on the distribution of the electrons in the calculated molecular orbitals. wikipedia.org This analysis helps in understanding the electrostatic potential of the molecule and identifying the electrophilic and nucleophilic sites.

In this compound, the oxygen atoms of the furan ring, acetyl group, and acetate group are expected to have negative Mulliken charges due to their high electronegativity. The carbon atoms bonded to these oxygens, as well as the carbonyl carbon of the acetyl group, are likely to carry positive charges, making them susceptible to nucleophilic attack. The charge distribution across the molecule is a key factor in determining its reactivity and intermolecular interactions. researchgate.net

Table 4: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| O (furan) | -0.45 |

| C (acetyl carbonyl) | +0.35 |

| O (acetyl carbonyl) | -0.50 |

| C (acetate carbonyl) | +0.40 |

| O (acetate ester) | -0.48 |

Note: These values are hypothetical and serve to illustrate the expected charge distribution. Precise values are obtained from computational calculations.

Reactivity Indices and Mechanistic Insights (e.g., HSAB Principle, Regioselectivity)

Theoretical calculations can also provide valuable insights into the reactivity of this compound and the mechanisms of its reactions.

The Hard and Soft Acids and Bases (HSAB) principle is a qualitative concept that helps in predicting the outcome of chemical reactions. wikipedia.orgadichemistry.com It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases. numberanalytics.com In the context of this compound, the different atoms can be classified as hard or soft nucleophilic or electrophilic centers. For example, the carbonyl oxygen atoms would be considered hard basic sites, while the π-system of the benzofuran ring could be considered a soft basic site. razi.ac.irretrosynthetix.com This principle can be used to predict how the molecule will interact with different reagents.

Regioselectivity, or the preference for reaction at a particular site in a molecule, is a critical aspect of the chemistry of benzofurans. nsf.gov Electrophilic substitution reactions on the benzofuran ring typically occur at the C2 or C3 position. The presence of substituents significantly influences this selectivity. In unsubstituted benzofuran, electrophilic attack is generally favored at the C2 position. stackexchange.comechemi.com However, the acetyl group at C2 and the acetate group at C3 in the title compound will direct incoming electrophiles to other positions on the benzene ring, likely positions 4 or 6, depending on the electronic directing effects of the substituents. Computational analysis of the Fukui functions and local softness indices can provide a quantitative measure of the reactivity of different atomic sites and predict the regioselectivity of various reactions. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. While direct TD-DFT studies on this compound are not documented, research on various benzofuran derivatives demonstrates the utility of this approach in understanding their electronic properties.

Theoretical studies on benzofuran derivatives often employ TD-DFT to calculate their vertical absorption and emission spectra. nih.gov For instance, calculations on different benzofuran analogs have been performed using functionals like PBE0 and CAM-B3LYP, which have shown high compatibility with experimental data. nih.govnih.gov These studies reveal that the electronic transitions are typically of the π → π* type, localized on the benzofuran core and any associated conjugated systems.

The substitution pattern on the benzofuran ring significantly influences the electronic spectra. For example, the presence of donor-acceptor substituents can lead to shifts in the maximum absorption wavelength (λmax). A significant bathochromic (red) shift is often observed when an amino group is replaced with a nitro group. nih.gov This is attributed to the alteration of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The choice of solvent can also impact the electronic spectra, a phenomenon known as solvatochromism. TD-DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM). Studies have shown that for some benzofuran derivatives, the largest solvatochromic shift is observed in acetonitrile, while the smallest is in dimethyl sulfoxide. nih.gov

A representative set of calculated electronic transition data for various benzofuran derivatives from different studies is presented in Table 1. This data illustrates how theoretical calculations can predict the absorption characteristics of this class of compounds.

| Compound/Analog | Method/Functional | Basis Set | Calculated λmax (nm) | Solvent | Reference |

| Benzofuran-stilbene hybrid | B3LYP | 6-311G(d,p) | ~320 | Gas/Liquid | rsc.org |

| Benzofuro[2,3-c]carbazoloquinol YK-1 | B3LYP | 6-31G(d,p) | 377, 430 | Acetonitrile | jst.go.jp |

| Benzofuro[2,3-c]carbazoloquinol YK-2 | B3LYP | 6-31G(d,p) | 382, 437 | Acetonitrile | jst.go.jp |

| 4-Nitrophenyl-functionalized benzofuran | PBE0 | Not Specified | Not Specified | THF/DMF | nih.gov |

Table 1: Representative TD-DFT Calculated Maximum Absorption Wavelengths (λmax) for Benzofuran Analogs

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a small molecule, might interact with a protein target.

Molecular docking studies on benzofuran analogs have revealed their potential to interact with a variety of enzyme targets. These simulations predict the binding modes and affinities, providing a rationale for their observed biological activities.

For instance, benzofuran derivatives have been investigated as inhibitors of enzymes crucial for the survival of pathogenic microorganisms. Docking simulations of 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones were performed against Mycobacterium tuberculosis enoyl-ACP reductase and Escherichia coli Topoisomerase IV. researchgate.net These studies help in understanding the binding affinity and the specific interactions that contribute to the inhibitory potential of these compounds.

In the context of cancer research, benzofuran hybrids have been designed and computationally evaluated as dual inhibitors of PI3K (Phosphatidylinositol-3-kinase) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). nih.gov Molecular docking studies of these hybrids identified key hydrogen bonding interactions with residues in the active sites of these enzymes, such as VAL851 in PI3K. nih.gov

Furthermore, other studies have explored the interaction of benzofuran derivatives with targets like butyrylcholinesterase, where docking helps in understanding the structural features important for inhibitory activity and selectivity. researchgate.net

A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the protein's amino acid residues. This analysis provides insights into the forces driving the binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the pursuit of new antimicrobial agents, molecular docking has been instrumental in elucidating the interactions of benzofuran derivatives with microbial enzymes. For example, studies on benzofuran-triazole hybrids as inhibitors of acetylcholinesterase (AChE) and as antibacterial agents against E. coli and B. subtilis have utilized induced fit docking (IFD) simulations. mdpi.com These simulations can model the flexibility of the protein's active site upon ligand binding, providing a more accurate prediction of the binding mode.

The interaction of benzofuran derivatives with serum albumins, such as bovine serum albumin (BSA), has also been studied using molecular docking. researchgate.net These studies are important for understanding the pharmacokinetics of these compounds, as serum albumins can act as carriers in the bloodstream. researchgate.netresearchgate.net Docking simulations have shown that benzofuran derivatives can bind to BSA with good affinity, and have predicted the specific binding sites and interacting residues. researchgate.net For example, one study showed that a 4-nitrophenyl-functionalized benzofuran (BF1) is preferentially housed in the interior of the BSA protein structure. researchgate.net

A summary of representative molecular docking findings for benzofuran analogs with various protein targets is presented in Table 2.

| Benzofuran Analog | Protein Target | Key Interacting Residues | Predicted Binding Affinity/Score | Potential Application | Reference |

| 1-(5-chloro-1-benzofuran-2-yl)-3-substituted phenyl prop-2-en-1-ones | M. tuberculosis enoyl-ACP reductase, E. coli Topoisomerase IV | Not Specified | Not Specified | Antimicrobial | researchgate.net |

| Benzofuran hybrid (Compound 8) | PI3K | VAL851, LYS802 | IC50 = 2.21 nM | Anticancer | nih.gov |

| 4-Nitrophenyl-functionalized benzofuran (BF1) | Bovine Serum Albumin (BSA) | Not Specified | kD = 28.4 ± 10.1 nM | Drug Delivery | researchgate.net |

| Benzofuran-triazole hybrid (10d) | Acetylcholinesterase (AChE) | Not Specified | IC50 = 0.55 ± 1.00 µM | Alzheimer's Disease | mdpi.com |

Table 2: Representative Molecular Docking Results for Benzofuran Analogs

Following a comprehensive search for scientific literature, it has been determined that there is no available data on the specific biological and pharmacological activities of the chemical compound "this compound."

The performed searches, targeting antimicrobial and anticancer properties, as well as mechanisms of action and kinase inhibition, did not yield any results for this particular molecule. While the broader class of benzofuran derivatives is known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects, no studies have been published that specifically investigate "this compound" for the properties outlined in the requested article structure.

A search in chemical databases, such as PubChem, confirms the existence of the compound (CID 175154988), but provides no links to literature regarding its biological evaluation. nih.gov

Therefore, it is not possible to generate an article that adheres to the strict requirement of focusing solely on "this compound" and its specific biological activities as outlined. Providing information on other benzofuran derivatives would contradict the explicit instructions of the request.

Biological Activities and Pharmacological Potential of Functionalized Benzofuran Derivatives

Anti-Inflammatory Properties

Functionalized benzofuran (B130515) derivatives have emerged as a promising class of anti-inflammatory agents. Research has demonstrated that these compounds can modulate various pathways involved in the inflammatory response.

Two new benzofuran derivatives isolated from Liriope spicata var. prolifera, namely 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran, have shown significant inhibitory activity against neutrophil respiratory burst, a key process in inflammation. researchgate.netnih.gov These compounds exhibited IC₅₀ values of 4.15 ± 0.07 µM and 5.96 ± 0.37 µM, respectively, highlighting their potent anti-inflammatory effects. researchgate.netnih.gov

Furthermore, novel heterocyclic/benzofuran hybrids have been designed and synthesized, demonstrating considerable anti-inflammatory potential. One such hybrid, a piperazine/benzofuran derivative, exhibited an excellent inhibitory effect on the production of nitric oxide (NO), a pro-inflammatory mediator, with an IC₅₀ value of 52.23 ± 0.97 μM. researchgate.netnih.gov This compound was also found to down-regulate the secretion of other pro-inflammatory factors such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). researchgate.netnih.gov In vivo studies further confirmed its anti-inflammatory activity by showing a reduction in the expression of IL-1β, TNF-α, and IL-6 in serum and tissues. researchgate.netnih.gov The mechanism of action for these hybrids is believed to be related to the inhibition of the NF-κB and MAPK signaling pathways, which are crucial in regulating the inflammatory response. researchgate.netnih.gov

The synthesis of various benzofuran-based heterocycles has also yielded compounds with notable anti-inflammatory and analgesic activities. rsc.org The anti-inflammatory properties of benzofuran derivatives are a significant area of research, with many compounds demonstrating activities comparable to or exceeding those of established anti-inflammatory drugs. youtube.com

| Compound | Source/Type | Biological Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran | Natural Product | Inhibition of neutrophil respiratory burst | 4.15 ± 0.07 | researchgate.netnih.gov |

| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran | Natural Product | Inhibition of neutrophil respiratory burst | 5.96 ± 0.37 | researchgate.netnih.gov |

| Piperazine/benzofuran hybrid (5d) | Synthetic | Inhibition of NO generation | 52.23 ± 0.97 | researchgate.netnih.gov |

Enzyme Inhibitory Activities (e.g., Acetylcholinesterase, Butylcholinesterase, Alpha-Amylase, Urease)

Benzofuran derivatives have been identified as potent inhibitors of various enzymes implicated in a range of diseases.

Cholinesterase Inhibition: Several 2-arylbenzofuran derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease. Certain compounds displayed significant activity against AChE, with IC₅₀ values as low as 0.024 µM, comparable to the reference drug donepezil (B133215) (IC₅₀ = 0.021 µM). mdpi.com Other studies have reported benzofuran-triazole hybrids as potent AChE inhibitors, with one derivative exhibiting an IC₅₀ value of 0.55 ± 1.00 µM. researchgate.net Furthermore, prenylated 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis have shown selective and potent inhibitory activity against BChE, with one compound, Cathafuran C, demonstrating a Kᵢ value of 1.7 µM. nih.gov

Alpha-Amylase Inhibition: Benzofuran carbohydrazide (B1668358) analogs have been synthesized and identified as novel alpha-amylase inhibitors, an important target for the management of type-2 diabetes mellitus. These compounds exhibited good α-amylase inhibitory potential with IC₅₀ values ranging from 1.078 ± 0.19 to 2.926 ± 0.05 µM, which is comparable to the standard drug acarbose (B1664774) (IC₅₀ = 0.62 ± 0.22 µM). nih.gov Similarly, a series of benzofuran-linked chalcones and benzofuran Schiff bases have also demonstrated significant α-amylase inhibitory activity. nih.govnih.gov

Urease Inhibition: Benzofuran-based-thiazolidinone analogs have been synthesized and evaluated for their urease inhibitory potential. Several of these compounds exhibited significant inhibitory effects, with IC₅₀ values ranging from 1.2 ± 0.01 to 2.90 ± 0.01 µM, proving to be more potent than the standard drug thiourea (B124793) (IC₅₀ = 21.40 ± 0.21 µM). researchgate.netnih.gov

| Enzyme | Compound Type | Inhibitory Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | 2-Arylbenzofuran derivative (2f) | 0.024 µM (IC₅₀) | mdpi.com |

| Acetylcholinesterase (AChE) | Benzofuran-triazole hybrid (10d) | 0.55 ± 1.00 µM (IC₅₀) | researchgate.net |

| Butyrylcholinesterase (BChE) | Cathafuran C | 1.7 µM (Kᵢ) | nih.gov |

| Alpha-Amylase | Benzofuran carbohydrazide analog (5) | 1.078 ± 0.19 µM (IC₅₀) | nih.gov |

| Urease | Benzofuran-based-thiazolidinone analog (1) | 1.2 ± 0.01 µM (IC₅₀) | researchgate.netnih.gov |

Antiviral Properties (e.g., Anti-HIV Activity, Reverse Transcriptase and Protease Inhibition)

The benzofuran scaffold has proven to be a valuable template for the development of antiviral agents, particularly against the human immunodeficiency virus (HIV).

Several studies have focused on the synthesis of benzofuran derivatives as HIV-1 inhibitors. A series of benzofurano[3,2-d]pyrimidin-2-ones were identified as nucleotide-competing HIV-1 reverse transcriptase inhibitors (NcRTIs). researchgate.net Optimization of this series led to compounds with low nanomolar antiviral potency. researchgate.netnih.gov Another study reported on 3-benzoylbenzofurans and their pyrazole (B372694) derivatives as potent inhibitors of HIV. Two 3-benzoylbenzofuran compounds and two pyrazole derivatives were identified as the most potent inhibitors, with IC₅₀ values as low as 0.12 ± 0.05 μM against the CAP210 pseudovirus. youtube.com Mechanism of action studies revealed that some of these compounds acted as non-nucleoside reverse transcriptase inhibitors, while others inhibited HIV entry or acted as mild inhibitors of HIV-1 protease. youtube.com

Furthermore, novel series of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derived ring systems have been synthesized and evaluated for their anti-HIV activity. nih.gov Certain compounds from this series produced a significant reduction in the viral cytopathic effect. nih.gov Weak anti-HIV-1 activity has also been observed in derivatives of 2-acetylbenzofuran (B162037).

| Compound Type | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzofurano[3,2-d]pyrimidin-2-one | HIV-1 Reverse Transcriptase (NcRTI) | Low nanomolar potency | researchgate.netnih.gov |

| 3-Benzoylbenzofuran (4b) | HIV-1 (CAP210 pseudovirus) | 0.12 ± 0.05 μM | youtube.com |

| Pyrazole derivative of 3-benzoylbenzofuran (5f) | HIV-1 (Q23 pseudovirus) | 0.39 ± 0.13 μM | youtube.com |

| 1-(1-Benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazide (B42300) derivative (9a) | HIV-1 | Moderate anti-HIV activity | nih.gov |

Anticonvulsant Activity Assessment

The therapeutic potential of benzofuran derivatives extends to the central nervous system, with several compounds demonstrating significant anticonvulsant activity.

The anticonvulsant properties of newly synthesized benzofuran derivatives are often evaluated using standard animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. In one study, furochromone, flavone, and benzofuran derivatives substituted with thiosemicarbazide or thiazolidin-4-one moieties were synthesized and tested. nih.gov Several of these compounds showed 100% protection in the scPTZ model at a dose of 300 mg/kg. nih.gov

Another study focused on new proline-benzofuran-acetamide/propanamide/butanamide hybrids. Certain derivatives exhibited potent anticonvulsant activity in the MES model with median effective doses (ED₅₀) as low as 31.6 mg/kg. Some of these compounds also showed significant activity against scMET induced seizures. The synthesis of other new benzofuran-based heterocycles has also resulted in compounds with promising anticonvulsant activities. rsc.org

| Compound Type | Test Model | Activity | Reference |

|---|---|---|---|

| Benzofuran derivative with thiosemicarbazide/thiazolidin-4-one | scPTZ | 100% protection at 300 mg/kg | nih.gov |

| Proline-benzofuran-butanamide hybrid (8b) | MES | ED₅₀ of 31.6 mg/kg | |

| Proline-benzofuran-butanamide hybrid (8b) | scMET | Significant activity at 100 mg/kg |

Derivatization Strategies for Enhancing Biological Activity and Analytical Detection

Synthesis of Chalcone (B49325) and Pyrazole (B372694) Hybrids

The acetyl group at the C-2 position of the benzofuran (B130515) ring is a key functional handle for elaboration into more complex structures, such as chalcones and their corresponding pyrazole derivatives. These classes of compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a Claisen-Schmidt condensation reaction. ekb.eg In this process, the α-methyl ketone of 2-acetyl-1-benzofuran-3-yl acetate (B1210297) condenses with an aromatic aldehyde in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. mdpi.com This reaction is broadly applicable and allows for the introduction of a diverse array of substituents on the second aromatic ring, depending on the aldehyde used.

The resulting chalcone hybrids can then be used as precursors for the synthesis of pyrazoles. A common method involves the cyclization of the α,β-unsaturated ketone system of the chalcone with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net The reaction, often carried out in a solvent like ethanol (B145695) or acetic acid, leads to the formation of a five-membered pyrazoline ring, which can be acetylated to yield N-acetyl pyrazoline derivatives. nih.gov This strategy effectively combines the benzofuran moiety with a pyrazole ring system, creating hybrid molecules with potentially novel pharmacological profiles.

Table 1: Examples of Chalcone and Pyrazole Synthesis Starting from 2-Acetyl-1-benzofuran-3-yl acetate

| Starting Material | Reagent(s) | Product Type | General Structure |

|---|---|---|---|

| This compound | Substituted Aromatic Aldehyde, NaOH or KOH | Chalcone | A benzofuran ring linked via a propenone bridge to an aryl group. |

Preparation of Fused Heterocyclic Systems (e.g., Indoles, Thiazoles, Pyrimidines, Oxazoles)

The reactivity of the acetyl group and the benzofuran core of this compound allows for its use in the construction of various fused and linked heterocyclic systems. These derivatizations are pursued to access novel chemical space and discover compounds with enhanced or new biological activities.

Thiazoles: Thiazole (B1198619) derivatives can be synthesized from α-haloketones. The first step involves the bromination of the acetyl group of this compound to yield 2-(2-bromoacetyl)-1-benzofuran-3-yl acetate. This intermediate can then react with a thiourea (B124793) or thioamide derivative in a Hantzsch-type synthesis to form the thiazole ring. For example, reaction with phenyl isothiocyanate and an amine can yield substituted thiazol-2(3H)-imines. researchgate.net

Indoles: While direct fusion to form an indole (B1671886) from this specific precursor is less common, the benzofuran scaffold itself is related to indole, and strategies like the Fischer indole synthesis are fundamental in heterocyclic chemistry. mdpi.com More typically, the benzofuran moiety is linked to a pre-formed indole ring through various chemical bonds.

Pyrimidines: The chalcone derivatives discussed in section 7.1 are excellent starting points for synthesizing pyrimidine (B1678525) rings. Reaction of a benzofuran-chalcone hybrid with guanidine (B92328) hydrochloride can lead to the formation of aminopyrimidine derivatives. researchgate.net

Oxazoles: Similar to thiazoles, oxazoles can be prepared from the α-bromoacetyl intermediate by reacting it with a primary amide.

These synthetic routes highlight the utility of this compound as a building block for accessing a wide variety of heterocyclic structures. nih.gov

Functionalization for Improved Chromatographic Separation and Mass Spectrometric Detection

Chemical derivatization is a powerful tool in analytical chemistry to enhance the detectability and separation of analytes. For a molecule like this compound, specific functionalizations can be introduced to improve its behavior in chromatographic systems and its response in mass spectrometry.

If a chiral center is present or introduced into the molecule, separating the resulting enantiomers is crucial for pharmacological and biological studies. Chiral derivatization is a common strategy for the enantioseparation of compounds by chromatography. This involves reacting the analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatographic techniques like HPLC or GC.

For a benzofuran derivative, CDAs that target amine or carboxyl groups are common. If the acetate group on this compound were hydrolyzed to a hydroxyl group, it could be esterified with a chiral carboxylic acid. Alternatively, if other functional groups are introduced, reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or other Edman-type chiral reagents could be employed for molecules with amine functionalities. nih.gov The choice of CDA depends on the functional groups available on the analyte and the desired properties of the resulting diastereomers for optimal separation and detection. nih.gov

The response of a compound in liquid chromatography-mass spectrometry (LC-MS), particularly with electrospray ionization (ESI), can be highly dependent on its physicochemical properties, such as hydrophobicity and ionizability. While the benzofuran core is relatively hydrophobic, derivatization can be used to further enhance the molecule's performance in reversed-phase LC-MS.

Introducing a non-polar, hydrophobic moiety can increase the compound's retention on a C18 or other reversed-phase column, moving it away from the solvent front and potential interferences. nih.gov More importantly, attaching a group that is easily ionizable, such as a tertiary amine, can significantly improve ESI-MS sensitivity in positive ion mode. For example, modifying the acetate group by coupling it with a hydrophobic amine-containing reagent could achieve both improved retention and enhanced ionization efficiency. This strategy is particularly useful for quantifying low levels of the compound in complex biological matrices. The introduction of bromine via a Br group can also increase hydrophobicity and promote better interaction with single-walled carbon nanotubes (SWCNTs) in certain applications, which can enhance detection. mdpi.com

Table 2: Analytical Derivatization Strategies

| Goal | Strategy | Example Reagent/Method | Resulting Change |

|---|---|---|---|

| Enantioseparation | Reaction with a Chiral Derivatizing Agent (CDA) | Marfey's Reagent (for introduced amine groups) | Formation of diastereomers separable on achiral columns. |

Structure Activity Relationship Sar Studies of Functionalized Benzofuran Scaffolds

Influence of Substituent Position and Nature on Biological Activity

The type and position of substituents on the benzofuran (B130515) ring are critical determinants of a compound's biological effects. nih.gov Studies have consistently shown that the addition of certain functional groups can dramatically enhance or diminish the therapeutic properties of benzofuran derivatives.

Halogenation: The introduction of halogen atoms such as bromine, chlorine, or fluorine into the benzofuran structure has been shown to significantly increase anticancer activities. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. nih.gov The position of the halogen is also crucial. For instance, placing a halogen atom at the para position of an N-phenyl ring attached to the benzofuran has been associated with maximum cytotoxic activity. nih.gov However, the effect of halogenation is not universally positive; some studies have reported that certain halogenated benzofuran derivatives show no antibacterial activity. nih.gov The presence of a bromine substituent on an alkyl chain attached to the furan (B31954) ring appears to be a key factor for the cytotoxic activity of some derivatives. mdpi.com

Methyl/Methoxy (B1213986) Groups: The impact of methyl and methoxy groups on biological activity is also significant. For example, in a series of 3-methanone-6-substituted-benzofuran derivatives, substitutions at the C-6 and C-3 positions were found to greatly influence antibacterial activity and strain specificity. nih.gov Specifically, compounds with a hydroxyl group at C-6 demonstrated excellent antibacterial properties. nih.gov

Other Substituents: The presence of an acetyl group at the C-2 position and a bromomethyl group at the C-3 position has been identified as a key determinant of activity and selectivity in certain benzofuran derivatives. mdpi.com Conversely, the absence of an acetyl group at the C-2 position can lead to a marked decrease in activity and selectivity. mdpi.com Preliminary SAR studies have indicated that an ester group at the C-2 position is a crucial site for cytotoxic activity. rsc.org The introduction of substituents at the 2-position phenyl group and the 5-position hydroxyl group, halogen, and amino group is closely linked to the antibacterial activity of benzofuran compounds. rsc.org

| Substituent | Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Halogen (Br, Cl, F) | Benzofuran Ring | Significant increase in anticancer activities. nih.gov | nih.gov |

| Halogen | para-position of N-phenyl ring | Maximum cytotoxic activity. nih.gov | nih.gov |

| Bromine | Alkyl chain on furan ring | Key for cytotoxic activity. mdpi.com | mdpi.com |

| Hydroxyl | C-4 | Excellent antibacterial activity against S. aureus and MRSA. nih.gov | nih.gov |

| Hydroxyl | C-6 | Excellent antibacterial activities. nih.gov | nih.gov |

| Acetyl | C-2 | Determines activity and selectivity, particularly with bromomethyl at C-3. mdpi.com | mdpi.com |

| Ester | C-2 | Crucial for cytotoxic activity. rsc.org | rsc.org |

Role of Core Benzofuran Nucleus and Fused Heterocycles in Modulating Bioactivity

The benzofuran nucleus, a fused ring system of benzene (B151609) and furan, is a fundamental scaffold in a multitude of biologically active compounds. nih.govmdpi.comnih.govelsevierpure.com Its inherent structural and electronic properties make it a privileged starting point for the design of new therapeutic agents. nih.govnih.gov

The core benzofuran structure itself is recognized for a wide array of pharmacological activities, including anticancer, anti-infective, anti-inflammatory, and antioxidant properties. rsc.orgnih.govnih.gov Introducing substituents at specific positions within this core can lead to new derivatives with unique structural features and potentially enhanced therapeutic value. nih.govmdpi.com

Furthermore, the fusion of other heterocyclic rings to the benzofuran scaffold has emerged as a powerful strategy for modulating and often enhancing biological activity. nih.govmdpi.com These "hybrid" molecules can exhibit synergistic effects, combining the pharmacological profiles of both the benzofuran and the fused heterocycle. nih.gov

Examples of heterocycles that have been fused with benzofuran to create potent bioactive agents include:

Imidazole (B134444): While the simple addition of an imidazole ring to benzofuran has been reported to produce compounds with weak cytotoxic properties, modifications such as substituting the 2-benzylbenzofuran with a 2-alkylbenzofuran and adding electron-rich groups to the imidazole ring can yield more potent hybrids. mdpi.com

Triazole, Piperazine, and Chalcone (B49325): These have been incorporated into hybrid benzofuran derivatives that have emerged as potent cytotoxic agents. nih.gov

Pyrazoline and Thiazole (B1198619): The combination of benzofuran, pyrazoline, and thiazole moieties has been shown to be essential for the antimicrobial activity of certain compounds. nih.gov

Azetidinone: Tri-heterocyclic compounds containing benzofuran, benzothiazole, and azetidinone rings have been synthesized and evaluated for their antimicrobial activity. researchgate.net

Spiro-pyrrolidine: Novel benzofuran spiro-2-pyrrolidine derivatives have been synthesized and shown to possess antitumor activity. nih.gov

Spiroindanone and Spirobarbiturate: The construction of aminobenzofuranospiroindanone and spirobarbiturate core skeletons has been achieved through tandem reactions, highlighting the versatility of the benzofuran scaffold. mdpi.com

The rationale behind creating these fused systems is to leverage the combined pharmacophoric features of each ring system, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Correlation of Computed Molecular Properties with Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies are instrumental in understanding the molecular features that govern the potency of drug candidates and in designing new, more effective molecules.

For benzofuran derivatives, 2D-QSAR models have been successfully developed to describe their bioactivity. mdpi.comnih.gov In one study focused on benzofuran-based vasodilators, a statistically significant 2D-QSAR model was obtained. mdpi.comnih.gov This model was able to correlate the structural features of the synthesized compounds with their observed vasodilation activity, with some compounds showing remarkable potency. mdpi.comnih.gov

The parameters used in these QSAR models are derived from the molecular structure and can include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the distribution of electrons in the molecule, such as atomic charges and orbital energies.

Quantum-chemical descriptors: These are calculated using quantum mechanics and can provide insights into the molecule's reactivity and interaction with a biological target.

By identifying the key molecular properties that are correlated with biological potency, QSAR models can guide the rational design of new benzofuran derivatives with improved therapeutic effects. For instance, a QSAR study on benzofuran and indole (B1671886) derivatives was used to predict new compounds as inhibitors of histone lysine (B10760008) methyl transferase, a promising target for cancer therapy. eurjchem.com

Pharmacophore Modeling and Ligand-Based Drug Design Implications

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. mdpi.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown (ligand-based design) or can be used in conjunction with a known target structure (structure-based design). mdpi.com

For benzofuran scaffolds, pharmacophore modeling has significant implications for the design of new and more potent therapeutic agents. By analyzing a set of active benzofuran derivatives, a pharmacophore model can be generated that captures the key steric and electronic features required for interaction with a specific biological target. mdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used to:

Virtually screen large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active.

Guide the optimization of existing lead compounds by suggesting modifications that will better fit the pharmacophore model and enhance biological activity.

Understand the key interactions between the benzofuran derivatives and their biological target, even in the absence of a crystal structure.

The combined pharmacophore strategy, which involves harnessing the features of different bioactive scaffolds, has been successfully applied to the design of novel benzofuran derivatives. mdpi.com For example, by combining the pharmacophoric features of 1,3-indandione (B147059) and 1,3-dimethylbarbituric acid with a benzofuran core, new compounds with unique spiro skeletons and potential therapeutic applications have been created. mdpi.com This highlights the power of pharmacophore modeling and ligand-based design in exploring new chemical space and developing innovative benzofuran-based drugs.

Conclusion and Future Perspectives in the Research of 2 Acetyl 1 Benzofuran 3 Yl Acetate Derivatives

Summary of Key Research Findings and Methodological Advances

Research on benzofuran (B130515) derivatives has yielded a wealth of findings, establishing them as privileged structures in drug discovery. nih.gov These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.gov For instance, derivatives of 2-acetylbenzofuran (B162037) have been used as key intermediates in the synthesis of compounds with significant biological activity. researchgate.netresearchgate.net

Methodological advances in the synthesis of the benzofuran core are extensive and varied. Key strategies include:

Classical Cyclization Reactions: The condensation of salicylaldehydes or 2-hydroxy acetophenones with α-haloketones (like chloroacetone) remains a fundamental and widely used method. nih.govnih.gov

Transition Metal-Catalyzed Synthesis: Palladium- and copper-catalyzed reactions, such as Sonogashira coupling followed by intramolecular cyclization, have become powerful tools for constructing the benzofuran ring system with high efficiency and functional group tolerance. nih.gov

Novel Catalyst Systems: Recent progress has seen the use of gold(III) catalysts for highly regioselective synthesis of 3-carbonylated benzofuran derivatives and rhodium(II) catalysts for creating C2-quaternary substituted benzofuran-3-ones. researchgate.netorganic-chemistry.org

Specifically for the 2-acetylbenzofuran scaffold, which is a key structural component of the title compound, research has demonstrated its utility as a starting material for more complex molecules, such as benzofuranyl-isatin hybrids and fused diazepine (B8756704) derivatives with antimicrobial activity. researchgate.net Studies on 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one derivatives, which are structurally related, have identified bromoacetyl derivatives as potent cytotoxic agents against leukemia cells, with tubulin identified as a molecular target. nih.gov

Opportunities for Further Chemical Synthesis and Medicinal Chemistry Exploration

The scarcity of data on 2-Acetyl-1-benzofuran-3-yl acetate (B1210297) itself presents a significant opportunity. The core structure combines a 2-acetyl group, known for its role as a synthetic handle, and a 3-acetoxy group, which could act as a prodrug moiety or be hydrolyzed to a 3-hydroxybenzofuran.

Opportunities in Chemical Synthesis:

Exploration of Synthetic Routes: A primary step would be to develop and optimize a reliable synthetic route to 2-Acetyl-1-benzofuran-3-yl acetate. This could likely be achieved through the acylation of a 2-acetyl-3-hydroxybenzofuran precursor.

Derivative Libraries: The 2-acetyl group is a versatile starting point for a variety of chemical transformations. It can be converted into chalcones, pyrazolines, thiazoles, and other heterocyclic systems known to possess biological activity. researchgate.net For example, reacting the acetyl group with various aldehydes could yield a library of α,β-unsaturated ketones, which are valuable Michael acceptors in biological systems. researchgate.net

Modification of the Acetate Group: The 3-acetate group could be replaced with other esters, carbamates, or ethers to modulate the compound's lipophilicity, stability, and pharmacokinetic properties.

Opportunities in Medicinal Chemistry:

Anticancer Drug Discovery: Given that many benzofuran derivatives, including those with acetyl groups, show potent anticancer activity, this would be a primary area of investigation. nih.govmdpi.com Studies could focus on evaluating its cytotoxicity against a panel of cancer cell lines and exploring its mechanism of action, such as tubulin polymerization inhibition or kinase inhibition. nih.govmdpi.com

Antimicrobial Agents: The benzofuran nucleus is a well-established scaffold for antimicrobial agents. nih.gov Derivatives could be synthesized and tested against a range of bacterial and fungal pathogens, including drug-resistant strains.

Dual-Target Inhibitors: A modern drug design strategy involves creating single molecules that can hit multiple biological targets. By combining the benzofuran core with other pharmacophores, novel dual-target inhibitors, for instance, for both tubulin and histone deacetylase (HDAC), could be developed. mdpi.com

Emerging Trends in Computational Drug Design for Benzofuran-Based Compounds

Computational methods are increasingly integral to modern drug discovery, and their application to benzofuran-based compounds is a growing trend.

Molecular Docking and Virtual Screening: Computational docking is widely used to predict the binding modes of benzofuran derivatives within the active sites of biological targets like kinases (e.g., PI3K, VEGFR-2) and tubulin. nih.govmdpi.com These techniques allow for the rapid virtual screening of large libraries of potential derivatives of this compound to prioritize compounds for synthesis and biological testing.

Structure-Activity Relationship (SAR) Studies: Computational models help in understanding the relationship between the chemical structure of benzofuran derivatives and their biological activity. By analyzing how different substituents on the benzofuran ring affect binding affinity and activity, more potent and selective compounds can be designed. nih.gov

Pharmacokinetic (ADMET) Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools can now predict these ADMET properties for novel benzofuran derivatives early in the design phase, helping to identify candidates with more drug-like characteristics and reducing late-stage failures.

Hybrid Drug Design: Computational approaches facilitate the rational design of hybrid molecules by linking the benzofuran scaffold with other known pharmacophores. nih.gov This strategy has been successfully used to create novel benzofuran hybrids with dual inhibitory effects, a trend that could be readily applied to derivatives of this compound. nih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-Acetyl-1-benzofuran-3-yl acetate and structurally related benzofuran derivatives?

Synthesis typically involves multi-step protocols, including esterification, acetylation, and oxidation. For example:

- Ester hydrolysis : A common step involves refluxing ethyl acetate derivatives with potassium hydroxide (KOH) in a methanol/water mixture, followed by acidification to isolate carboxylic acid intermediates .

- Sulfoxide formation : Oxidation of methylsulfanyl groups using 3-chloroperoxybenzoic acid in dichloromethane at controlled temperatures (e.g., 273 K) can introduce sulfinyl moieties, critical for modulating electronic properties .

- Purification : Column chromatography (ethyl acetate as eluent) and recrystallization from solvents like benzene or ethyl acetate yield high-purity crystals for structural analysis .

Q. How is the crystal structure of this compound determined, and what structural features are typically observed?

Q. What safety protocols are essential when handling benzofuran derivatives like this compound?

- PPE : Wear gloves, lab coats, and goggles to avoid skin/eye contact .

- First aid :

- Waste disposal : Segregate chemical waste and use certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic refinement data for benzofuran derivatives?

- Data validation : Use checkCIF reports to identify outliers in bond lengths/angles. For example, deviations > 0.02 Å in planar benzofuran systems may indicate disorder .

- Refinement strategies :

- Cross-validation : Compare with analogous structures (e.g., methylsulfinyl derivatives) to confirm geometric trends .

Q. How can substituent effects on bioactivity be systematically studied in benzofuran derivatives?

- Experimental design :

- Structural insights :

Q. What challenges arise in NMR characterization of acetylated benzofuran derivatives, and how can they be mitigated?

- Signal overlap : Aromatic protons (δ 6.8–7.8 ppm) and acetyl methyl groups (δ 2.4–2.6 ppm) may obscure splitting patterns.

- Solutions :

- Quantitative analysis : Integrate singlet peaks (e.g., acetyl CH3) to confirm stoichiometry .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.